(2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their high chemical stability, aromatic character, and strong dipole moment. The 1,2,3-triazole core is a privileged structure in medicinal chemistry due to its ability to mimic amide bonds and its presence in various biologically active molecules .
Preparation Methods
The synthesis of (2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid typically involves the use of click chemistry, a popular and efficient method for constructing 1,2,3-triazoles. One common synthetic route involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring. The resulting triazole can then be further functionalized to introduce the phenyl and prop-2enoic acid groups .
Chemical Reactions Analysis
(2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring is generally resistant to oxidation, but the phenyl and prop-2enoic acid groups can be oxidized under strong conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The triazole ring can participate in substitution reactions, particularly at the nitrogen atoms, to form various substituted triazoles
Scientific Research Applications
(2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in bioconjugation techniques and as a probe in fluorescent imaging.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of new materials, such as polymers and supramolecular assemblies
Mechanism of Action
The mechanism of action of (2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The compound’s strong dipole moment and aromatic character also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
(2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid can be compared with other 1,2,3-triazole derivatives, such as:
Rufinamide: An anticonvulsant drug with a similar triazole core.
Cefatrizine: A broad-spectrum cephalosporin antibiotic.
Carboxyamidotriazole: An anticancer agent.
Tazobactam: A β-lactam antibiotic
These compounds share the triazole core but differ in their functional groups and specific applications, highlighting the versatility and importance of the 1,2,3-triazole scaffold in medicinal chemistry.
Biological Activity
(2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid, with the CAS number 4600-07-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C11H9N3O2 |
Molecular Weight | 215.21 g/mol |
IUPAC Name | This compound |
Structure | Structure |
Synthesis
The synthesis of this compound typically involves the reaction of phenyltriazole derivatives with appropriate α,β-unsaturated acids through various condensation reactions. The triazole ring provides a unique structural framework that enhances its reactivity and biological activity.
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives of triazole have been shown to inhibit the heat shock protein 90 (Hsp90), which is crucial for cancer cell proliferation. A study demonstrated that a related compound exhibited an IC50 value of 0.02 μM against LoVo cancer cells, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to possess broad-spectrum antimicrobial activity. Studies have shown that this compound can inhibit various bacterial strains and fungi due to its ability to disrupt cellular processes .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can form stable complexes with enzyme active sites, inhibiting their catalytic functions.
- Cell Cycle Arrest : Research has shown that related triazole compounds can induce cell cycle arrest at the G1/S phase and promote apoptosis by up-regulating pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Mechanism : The disruption of cell membrane integrity and interference with nucleic acid synthesis are potential mechanisms through which this compound exerts its antimicrobial effects.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A series of derivatives were tested against multiple cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancerous cells over normal cells .
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
Properties
IUPAC Name |
(E)-3-(1-phenyltriazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)7-6-9-8-14(13-12-9)10-4-2-1-3-5-10/h1-8H,(H,15,16)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXFETPCXGCJSQ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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